N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide is an organic compound that features a furan ring, a tosyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the reaction of alkynes with epoxides in the presence of a catalyst such as silver salt and p-toluenesulfonic acid (PTSA) in methanol.
Introduction of the Tosyl Group: The tosyl group is introduced via the reaction of the furan derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the tosylated furan derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The furan ring and sulfonamide moiety are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and has been studied for its metal complexation and biological activities.
2,5-furandicarboxylic acid (2,5-FDCA): A furan derivative used as a renewable building block for polymers.
2,5-dimethylfuran (2,5-DMF): Another furan derivative with applications in biofuels and chemical synthesis.
Uniqueness
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide is unique due to the presence of both a tosyl group and a benzenesulfonamide moiety, which provide distinct reactivity and potential for diverse applications in various fields.
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a furan ring and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Despite limited direct studies on this specific compound, related compounds suggest a range of possible biological activities.
Chemical Structure and Properties
The molecular formula for this compound is C16H22N2O3S. The presence of the furan moiety is significant as it contributes unique chemical properties that can influence biological interactions. The sulfonamide group is known for its role in various pharmacological activities, particularly its antibacterial effects.
Biological Activities
-
Antibacterial Activity :
- Sulfonamides, including this compound, are known to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. This mechanism makes them effective against a range of bacterial infections.
-
Anticancer Potential :
- Preliminary studies on structurally similar compounds indicate potential anticancer properties. For instance, compounds with benzenesulfonamide scaffolds have shown activity against cancer cell lines such as HeLa, HCT-116, and MCF-7. The structure-activity relationship (SAR) analysis suggests that modifications to the sulfonamide group can enhance anticancer activity .
-
Anti-inflammatory Effects :
- Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
While specific mechanisms for this compound are not fully elucidated due to the lack of dedicated research, related compounds often act through the following pathways:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in critical metabolic pathways.
- Interference with Cell Proliferation : Some analogs have been shown to disrupt cell cycle progression in cancer cells.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds highlights variations in biological effects:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide | Contains bromine atom | Antibacterial, potential anticancer |
4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide | Chlorine instead of bromine | Antibacterial |
N-[3-(furan-2-yl)-3-(4-methylbenzenesulfonyl)propane]-sulfonamide | Propane chain instead of ethylene | Anticancer |
Case Studies and Research Findings
Although there are no direct case studies specifically on this compound, research on related compounds provides insights into its potential applications:
- Anticancer Evaluation : In studies involving benzenesulfonamides, certain derivatives showed IC50 values ranging from 0.5 µM to 4.5 µM against various cancer cell lines . This indicates a promising avenue for further exploration of similar compounds.
- Structure-Activity Relationship (SAR) : Analysis has shown that the positioning and type of substituents on the benzene ring significantly affect biological activity, suggesting that careful modification could enhance therapeutic efficacy .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-15-9-11-16(12-10-15)26(21,22)19(18-8-5-13-25-18)14-20-27(23,24)17-6-3-2-4-7-17/h2-13,19-20H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJJTGWLRLWSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.